1-Methyl-4-nitroimidazole
Overview
Description
1-Methyl-4-nitroimidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. It consists of an imidazole ring substituted with a methyl group at the first position and a nitro group at the fourth position. Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiprotozoal properties .
Mechanism of Action
Target of Action
1-Methyl-4-nitroimidazole is a derivative of nitroimidazole, a class of antibiotics that have nitroimidazole in their structures . The primary targets of nitroimidazoles are anaerobic bacteria and protozoa . These organisms are susceptible to the action of nitroimidazoles due to their ability to reduce the nitro group of these compounds under anaerobic conditions .
Mode of Action
The mode of action of this compound, like other nitroimidazoles, involves the disruption of the DNA of susceptible bacteria and the inhibition of protein synthesis, leading to cell death . The nitro group of the compound is reduced in the target organisms by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antimicrobial activity .
Biochemical Pathways
The nitro group of this compound can be converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through the process of reductive bioactivation . This process can lead to the formation of toxic products that can disrupt the normal functioning of the target organisms .
Pharmacokinetics
For instance, metronidazole, a commonly used nitroimidazole antibiotic, is almost completely absorbed when given orally, with a bioavailability of over 90% . It is distributed widely in the body and has low protein binding . Metronidazole is extensively metabolized by the liver, and the majority of it and its metabolites are excreted in urine and feces .
Result of Action
The result of the action of this compound is the death of the target organisms. By disrupting the DNA and inhibiting protein synthesis, the compound prevents the normal functioning of the bacteria or protozoa, leading to their death . This makes this compound effective in treating infections caused by these organisms.
Action Environment
The action of this compound, like other nitroimidazoles, is influenced by the environmental conditions within the target organisms. The reduction of the nitro group, a key step in the compound’s mode of action, occurs under anaerobic conditions . Therefore, the compound is particularly effective against organisms that thrive in such environments. Furthermore, the methylation of the compound can also influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitroimidazole can be synthesized through the nitration of 1-methylimidazole. The nitration reaction typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds under controlled temperature conditions to ensure the selective nitration at the fourth position of the imidazole ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Reagents such as aqueous ammonia or sodium azide can be used for substitution reactions.
Major Products Formed:
Reduction: The reduction of this compound yields 1-methyl-4-aminoimidazole.
Nucleophilic Substitution: Substitution reactions can produce various derivatives, such as 1-methyl-4-aminoimidazole or 1-methyl-4-thioimidazole.
Scientific Research Applications
1-Methyl-4-nitroimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole with antiprotozoal activity.
Ornidazole: Known for its use in treating infections caused by anaerobic bacteria.
Uniqueness: 1-Methyl-4-nitroimidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the first position and the nitro group at the fourth position distinguishes it from other nitroimidazole derivatives .
Properties
IUPAC Name |
1-methyl-4-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCOLDQJZRZQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184425 | |
Record name | Imidazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-41-1 | |
Record name | 1-Methyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-nitroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-4-NITRO-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31100A55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-Methyl-4-nitroimidazole against parasites like Entamoeba histolytica and Giardia intestinalis?
A1: While the exact mechanism is not fully elucidated in the provided research, this compound derivatives exhibit potent antiparasitic activity. Studies suggest that nitroimidazoles, in general, are prodrugs that are reductively activated within anaerobic organisms like parasites. [, ] This reduction generates reactive intermediates that interact with vital biomolecules like DNA, leading to parasite death. [, ]
Q2: How does methylation at the N1 position of 4-nitroimidazole impact its reactivity with low-energy electrons?
A2: Methylation at the N1 position of 4-nitroimidazole (forming this compound) completely blocks the molecule's reactivity with low-energy electrons (below 2 eV). This is attributed to the quenching of vibrational Feshbach resonances, which act as doorways for dissociative electron attachment. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C4H5N3O2, and its molecular weight is 127.10 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Researchers frequently utilize NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and FT-IR (Fourier-Transform Infrared Spectroscopy) to characterize this compound. These techniques provide insights into the compound's structure, purity, and electronic properties. [, , ]
Q5: How does the structure of this compound influence its antiparasitic activity?
A5: Research indicates that substituting the 5-position of this compound with various aryl groups can significantly impact its antiparasitic activity. For example, a chlorine atom at the 3-position of a phenyl substituent led to a two-fold increase in potency against Entamoeba histolytica and Giardia intestinalis compared to metronidazole. []
Q6: Can this compound be used as a building block for generating structurally diverse compounds?
A6: Yes, this compound serves as a versatile building block in organic synthesis. Researchers have successfully employed Suzuki coupling reactions to attach various aryl groups to the 5-position, leading to a series of novel 5-aryl-1-methyl-4-nitroimidazoles. [] This approach allows for the exploration of structure-activity relationships and the development of compounds with enhanced potency or selectivity.
Q7: What challenges are associated with the stability of this compound and its derivatives?
A7: While specific stability data for this compound is limited in the provided research, nitroimidazoles are known to be susceptible to degradation under certain conditions, such as exposure to light or reducing agents. [, ]
Q8: Are there any analytical methods available for quantifying this compound and its related substances?
A8: Yes, HPLC (High-Performance Liquid Chromatography) methods have been developed and validated for determining the content of this compound and related substances, such as 6-mercaptopurine, in pharmaceuticals like Azathioprine. These methods offer high sensitivity and specificity for quality control purposes. [, , ]
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